Ezetimibe Fluoro Isomer

Catalog No.
S901452
CAS No.
1798008-25-9
M.F
C24H21F2NO3
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezetimibe Fluoro Isomer

CAS Number

1798008-25-9

Product Name

Ezetimibe Fluoro Isomer

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1

InChI Key

OBQFYRYCMDREFB-AKIFATBCSA-N

SMILES

Array

Synonyms

3’-(2-Fluorophenyl) Ezetimibe; (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;

A stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.

Ezetimibe Fluoro Isomer (CAS 1798008-25-9), also known as the O-Fluorobenzene isomer or 3'-(2-Fluorophenyl) Ezetimibe, is a critical process-related impurity and positional isomer of the cholesterol absorption inhibitor, Ezetimibe. Unlike the parent active pharmaceutical ingredient (API), which features a para-fluorophenyl group on its side chain, this isomer possesses an ortho-fluorophenyl group. This seemingly minor structural variance results in distinct physicochemical properties, making it non-interchangeable with the parent drug and essential for specific, high-stakes analytical applications in pharmaceutical development and manufacturing.

Procuring Ezetimibe itself, or other process impurities like desfluoro ezetimibe, is not a viable alternative for the intended use of the O-Fluoro Isomer. The primary application of this isomer is as a certified reference material for the quantitative and qualitative analysis of Ezetimibe impurities. During HPLC analysis, its unique retention time allows for clear separation and detection against the main Ezetimibe peak. Using the parent API or a different isomer as a substitute would make it impossible to accurately validate analytical methods, identify this specific impurity, or quantify it to ensure Ezetimibe drug batches meet the stringent purity thresholds mandated by regulatory bodies like the ICH.

Essential Reference Standard for Meeting Regulatory Impurity Thresholds

Ezetimibe Fluoro Isomer is a known process-related impurity identified during the synthesis of the Ezetimibe API. International Conference on Harmonisation (ICH) guidelines mandate that impurities in drug substances must be identified and controlled, with typical thresholds for unknown and known impurities at <0.10% and <0.15%, respectively. This compound is procured as a reference standard to develop and validate HPLC methods capable of detecting and quantifying its presence at or below these precise regulatory limits, ensuring batch compliance.

Evidence DimensionRegulatory Impurity Limit
Target Compound DataRequired for quantification at levels of 0.05-0.15% in Ezetimibe API.
Comparator Or BaselineEzetimibe API (The product being tested).
Quantified DifferenceAnalytically distinct and separable from the main API peak via HPLC.
ConditionsReverse-phase gradient high-performance liquid chromatography (HPLC) for pharmaceutical quality control.

Procurement of this specific isomer is mandatory for any organization performing QC release testing or stability studies on Ezetimibe API to meet global regulatory standards.

Required Material for Regulatory Submissions (ANDA/NDA)

This isomer is explicitly identified as an impurity of Ezetimibe that is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Regulatory bodies require applicants to demonstrate control over the manufacturing process by identifying and quantifying potential impurities. Procuring this compound enables the necessary analytical work to be included in these regulatory submissions, providing a contrast for the test, quantitative, and qualitative analysis of Ezetimibe impurities.

Evidence DimensionUtility in Regulatory Filings
Target Compound DataRequired as a reference material for impurity sections of ANDA/NDA dossiers.
Comparator Or BaselineEzetimibe API (The subject of the dossier).
Quantified DifferenceServes as the specific, named impurity standard against which the API's purity is proven.
ConditionsPharmaceutical development and regulatory submission process.

Failure to procure and use this standard can lead to incomplete regulatory filings and delays in drug approval, making it a critical path item for generic and new drug manufacturers.

Quality Control and Batch Release of Ezetimibe API

This isomer is the correct choice for QC laboratories tasked with the routine testing and release of commercial batches of Ezetimibe. It serves as the reference standard in validated HPLC methods to confirm that levels of this specific impurity do not exceed the regulatory specification (e.g., not more than 0.15%).

Analytical Method Development and Validation

For R&D teams developing new analytical methods for Ezetimibe, this compound is indispensable. It is used to establish method specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ), ensuring the resulting method is robust and suitable for its intended purpose of impurity profiling.

Reference Standard in Pharmacopoeial and In-House Methods

This compound is procured to serve as a primary or secondary reference standard for methods intended to comply with pharmacopoeial monographs (e.g., USP, EP) or for establishing qualified in-house standards. Its availability with a Certificate of Analysis and detailed characterization data is critical for this application.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.14894986 Da

Monoisotopic Mass

409.14894986 Da

Heavy Atom Count

30

Appearance

White Solid

UNII

8DEP9E76RF
CYR2P96EM7

Dates

Last modified: 04-14-2024

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